Boc-D-thz-OH
CAS No.: 63091-82-7
Cat. No.: VC21543722
Molecular Formula: C13H20N2O7
Molecular Weight: 233,29 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 63091-82-7 |
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Molecular Formula | C13H20N2O7 |
Molecular Weight | 233,29 g/mole |
IUPAC Name | (4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 |
Standard InChI Key | AHKOXQQXRXTKKD-XCBNKYQSSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O |
SMILES | CC(C)(C)OC(=O)N1CSCC1C(=O)O |
Canonical SMILES | CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O |
Chemical Structure and Properties
Boc-D-thz-OH possesses a distinctive chemical structure characterized by its heterocyclic thiazolidine ring containing both nitrogen and sulfur atoms. The compound has well-defined chemical properties that make it valuable for research applications.
Structural Characteristics
The molecule consists of a five-membered thiazolidine ring with a carboxylic acid group attached at the 4-position and a Boc protecting group on the nitrogen at position 3 . This specific arrangement creates a protected amino acid derivative with the following key structural elements:
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A thiazolidine ring (containing nitrogen and sulfur)
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A carboxylic acid functional group
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A tert-butoxycarbonyl (Boc) protecting group
Fundamental Chemical Properties
Boc-D-thz-OH possesses several important chemical properties that define its behavior in research applications:
Nomenclature and Identification
Boc-D-thz-OH is known by multiple names and identifiers in scientific literature and commercial catalogs, reflecting its chemical structure and stereochemical properties.
Common Names and Synonyms
Physical and Chemical Characteristics
Understanding the physical and chemical characteristics of Boc-D-thz-OH is essential for its proper handling and application in research settings.
Physical Properties
The physical properties of Boc-D-thz-OH determine its behavior under various conditions:
Chemical Reactivity
Boc-D-thz-OH demonstrates specific chemical behaviors that are important for its applications:
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The carboxylic acid group can participate in amide bond formation reactions
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The Boc protecting group can be cleaved under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents)
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The thiazolidine ring remains stable under most peptide synthesis conditions
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The compound may be sensitive to oxidizing agents that could react with the sulfur atom
Applications in Research
Boc-D-thz-OH serves multiple functions in biochemical and pharmaceutical research, particularly in the fields of peptide chemistry and protein science.
Peptide Synthesis
As a protected amino acid derivative, Boc-D-thz-OH is frequently employed in solid-phase and solution-phase peptide synthesis:
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It serves as a building block for creating peptides with specific structural constraints
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The D-stereochemistry introduces specific conformational constraints in peptides
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The thiazolidine ring can influence the secondary structure of resulting peptides
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It can be incorporated into bioactive peptides to enhance stability against enzymatic degradation
Protein Degradation Studies
One significant application area is in protein degrader research:
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The compound is categorized as a "Protein Degrader Building Block"
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It may serve as a component in the synthesis of molecules designed to induce targeted protein degradation
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Its use in proteolysis-targeting chimera (PROTAC) development may be an emerging application
Preparation of Solutions
Boc-D-thz-OH requires specific approaches for creating stock solutions for research applications.
Solvent Selection and Solution Preparation
When preparing stock solutions:
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Select appropriate solvents based on the compound's solubility
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DMSO is commonly used for creating stock solutions
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To enhance solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial
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Prepared solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing
Stock Solution Concentration Guidelines
The following table provides guidelines for preparing stock solutions at various concentrations:
Desired Concentration | Amount of Compound |
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1 mM | 4.2867 mL of solvent per 1 mg |
5 mM | 0.8573 mL of solvent per 1 mg |
10 mM | 0.4287 mL of solvent per 1 mg |
For larger quantities:
Desired Concentration | Solvent Volume for 5 mg | Solvent Volume for 10 mg |
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1 mM | 21.4335 mL | 42.8669 mL |
5 mM | 4.2867 mL | 8.5734 mL |
10 mM | 2.1433 mL | 4.2867 mL |
Research Applications and Significance
Boc-D-thz-OH has specific applications in advanced research fields due to its unique structural features.
Medicinal Chemistry Applications
The compound has been referenced in medicinal chemistry research:
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Literature mentions include the Journal of Medicinal Chemistry (vol. 45, #2, p. 533-536)
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Its potential role in drug development stems from its ability to introduce specific conformational constraints in peptide-based drug candidates
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The D-stereochemistry can enhance resistance to enzymatic degradation in biological systems
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